molecular formula C12H11N3O5S B4642777 6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid

6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid

Cat. No.: B4642777
M. Wt: 309.30 g/mol
InChI Key: IUBIZQFYKJKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid is a complex organic compound with a unique structure that includes a fused oxadiazole and carbazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxadiazole and carbazole rings .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce new functional groups into the oxadiazole or carbazole rings .

Scientific Research Applications

6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid apart is its fused oxadiazole and carbazole rings, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c16-15-7-4-2-1-3-6(7)10-8(15)5-9(21(17,18)19)11-12(10)14-20-13-11/h5,16H,1-4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBIZQFYKJKBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2O)C=C(C4=NON=C34)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Reactant of Route 2
6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Reactant of Route 3
6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Reactant of Route 4
6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Reactant of Route 5
6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Reactant of Route 6
6-Hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.